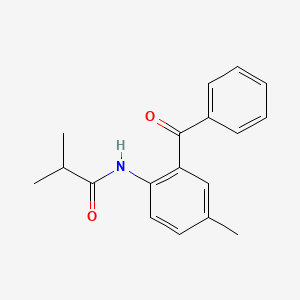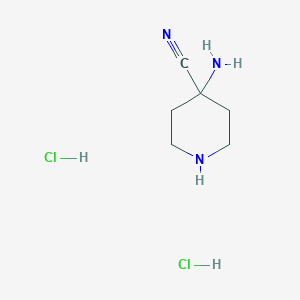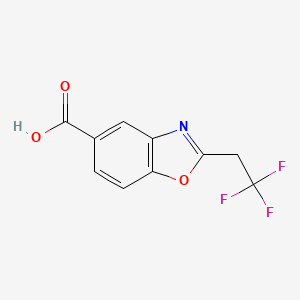![molecular formula C21H18ClFN2OS B2784171 1-(4-Chlorobenzoyl)-3-(4-fluorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione CAS No. 1223759-33-8](/img/structure/B2784171.png)
1-(4-Chlorobenzoyl)-3-(4-fluorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Chlorobenzoyl)-3-(4-fluorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione, commonly known as CF3, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CF3 is a spirocyclic molecule that contains two aromatic rings and a diazaspiro structure.
Applications De Recherche Scientifique
CF3 has been studied for its potential therapeutic applications in various areas, including cancer, inflammation, and infectious diseases. In cancer research, CF3 has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. CF3 has also been studied for its anti-inflammatory properties, with research suggesting that it can inhibit the production of pro-inflammatory cytokines. Additionally, CF3 has been shown to have antimicrobial properties, making it a potential candidate for the treatment of infectious diseases.
Mécanisme D'action
The mechanism of action of CF3 is not fully understood, but it is believed to act through multiple pathways. In cancer cells, CF3 has been shown to inhibit the activity of cyclin-dependent kinases, which are crucial for cell cycle progression. CF3 has also been shown to induce apoptosis by activating caspase enzymes. In inflammation, CF3 is believed to inhibit the production of pro-inflammatory cytokines by blocking the activation of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation.
Biochemical and Physiological Effects:
CF3 has been shown to have a range of biochemical and physiological effects. In cancer cells, CF3 has been shown to induce cell cycle arrest, inhibit cell proliferation, and induce apoptosis. In inflammation, CF3 has been shown to inhibit the production of pro-inflammatory cytokines, reducing inflammation. Additionally, CF3 has been shown to have antimicrobial properties, making it a potential candidate for the treatment of infectious diseases.
Avantages Et Limitations Des Expériences En Laboratoire
CF3 has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. However, CF3 also has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Orientations Futures
There are several future directions for CF3 research, including exploring its potential therapeutic applications in cancer, inflammation, and infectious diseases. Additionally, further research is needed to fully understand the mechanism of action of CF3 and to optimize its potential as a therapeutic agent.
Méthodes De Synthèse
CF3 can be synthesized using a multi-step process that involves the reaction of 4-chlorobenzoyl chloride with 4-fluoroaniline to form 1-(4-chlorobenzoyl)-3-(4-fluorophenyl)urea. This intermediate is then reacted with thioacetamide and triethylamine to form CF3. The purity of the final product can be improved through recrystallization.
Propriétés
IUPAC Name |
(4-chlorophenyl)-[2-(4-fluorophenyl)-3-sulfanylidene-1,4-diazaspiro[4.5]dec-1-en-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClFN2OS/c22-16-8-4-15(5-9-16)19(26)25-20(27)18(14-6-10-17(23)11-7-14)24-21(25)12-2-1-3-13-21/h4-11H,1-3,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWYWKOHZWFJLGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)N=C(C(=S)N2C(=O)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClFN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{[4-(3-Chlorophenyl)piperazin-1-yl]sulfonyl}-4-methoxybenzoic acid](/img/structure/B2784088.png)
![2-((5-(furan-2-yl)-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-sulfamoylphenyl)acetamide](/img/structure/B2784089.png)





![5-Bromo-2-[(3,4-dichlorobenzyl)oxy]benzaldehyde](/img/structure/B2784102.png)
methanone](/img/structure/B2784103.png)
![4-ethyl-7-hydroxy-5-oxo-N-(3-(trifluoromethyl)phenyl)-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2784104.png)


![2-(((3-(p-tolyloxy)propyl)thio)methyl)-1H-benzo[d]imidazole](/img/structure/B2784110.png)
![N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}oxane-4-carboxamide](/img/structure/B2784111.png)